3-Cyano-2-fluoro-5-hydroxy-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-2-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-7-4(3-10)1-5(11)2-6(7)8(12)13/h1-2,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGPJWUKOIJXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Cyano 2 Fluoro 5 Hydroxy Benzoic Acid and Its Chemically Relevant Analogues
De Novo Synthesis Approaches to the 3-Cyano-2-fluoro-5-hydroxy-benzoic Acid Core
Constructing the this compound core from fundamental building blocks, or de novo synthesis, allows for maximum flexibility in substituent placement. These approaches often involve either the elaboration of simple, readily available precursors through multi-step reaction sequences or the regioselective functionalization of a pre-existing benzoic acid scaffold.
Multi-Step Conversions from Readily Available Precursors
Multi-step syntheses are a cornerstone of organic chemistry, enabling the construction of complex molecules from simple starting materials. A common strategy for preparing substituted benzoic acids involves the oxidation of an alkyl group, typically a methyl group, on a benzene (B151609) ring. This transformation is often a key step in a longer synthetic sequence where other functional groups are introduced before or after the oxidation.
For instance, a synthetic route could commence with a substituted toluene (B28343) derivative. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The choice of other starting substituents is critical as they direct the regiochemistry of subsequent electrophilic or nucleophilic aromatic substitution reactions. The order of reactions is paramount to achieve the desired substitution pattern due to the directing effects of the existing functional groups.
A hypothetical multi-step synthesis for a related structure might involve the following sequence:
| Step | Reaction | Reagents | Purpose |
| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |
| 2 | Halogenation | Br₂, FeBr₃ | Introduction of a halogen |
| 3 | Reduction | Fe, HCl or H₂, Pd/C | Conversion of the nitro group to an amino group |
| 4 | Diazotization & Sandmeyer | NaNO₂, HCl then CuCN | Conversion of the amino group to a cyano group |
| 5 | Oxidation | KMnO₄, heat | Conversion of the methyl group to a carboxylic acid |
This table illustrates a typical sequence where directing group effects and functional group interconversions are strategically employed.
Regioselective Functionalization Techniques for Benzoic Acid Scaffolds
Modern synthetic chemistry has seen the emergence of powerful C-H functionalization techniques that allow for the direct introduction of substituents at specific positions on an aromatic ring, thereby streamlining synthetic routes. For benzoic acid scaffolds, the carboxylate group inherently directs incoming electrophiles to the meta position. However, transition-metal-catalyzed reactions have been developed to override this inherent reactivity and achieve ortho and meta functionalization with high selectivity.
These methods often employ a directing group, which can be the carboxylic acid itself or a derivative, to guide a metal catalyst to a specific C-H bond. Palladium and rhodium are common catalysts for such transformations. For example, a nitrile-based sulfonamide template has been successfully used for the meta-C–H olefination of benzoic acid derivatives. While direct C-H functionalization to install all three substituents of this compound in a single step is currently challenging, these techniques offer a powerful tool for the late-stage modification of benzoic acid derivatives, potentially reducing the number of steps required in a traditional multi-step synthesis.
Strategic Incorporations of Cyano and Fluoro Groups into Hydroxybenzoic Acids
The introduction of cyano and fluoro groups onto a hydroxybenzoic acid backbone requires careful consideration of the reaction conditions to avoid unwanted side reactions with the existing functional groups.
Cyanation Methodologies (e.g., Sandmeyer-type Reactions, Nucleophilic Cyanation)
The Sandmeyer reaction is a classic and widely used method for introducing a cyano group onto an aromatic ring. acs.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. acs.org This method is particularly useful as the amino group can be strategically positioned on the ring and serves as a versatile handle for various transformations. For the synthesis of cyanated hydroxybenzoic acids, an aminohydroxybenzoic acid precursor would be required. It is crucial to protect the hydroxyl and carboxylic acid groups if they are sensitive to the diazotization or cyanation conditions.
| Reaction Type | Reagents | Key Features |
| Sandmeyer Reaction | 1. NaNO₂, HCl (or other acid) 2. CuCN | Versatile, well-established, proceeds via a diazonium salt intermediate. acs.org |
| Nucleophilic Cyanation | Metal cyanides (e.g., KCN, NaCN, Zn(CN)₂) with a palladium or nickel catalyst | Direct displacement of a halide or triflate, good functional group tolerance. researchgate.net |
Nucleophilic cyanation of aryl halides or triflates offers an alternative to the Sandmeyer reaction. researchgate.net Palladium- or nickel-catalyzed cross-coupling reactions with cyanide sources such as potassium cyanide, sodium cyanide, or zinc cyanide are common. researchgate.net These methods often exhibit good functional group tolerance, but the presence of a hydroxyl group may necessitate protection to prevent its reaction with the catalyst or reagents.
Fluorination Procedures (e.g., Halogen Exchange, Electrophilic/Nucleophilic Fluorination)
Introducing a fluorine atom onto an aromatic ring can be achieved through several methods, with the Balz-Schiemann reaction being a traditional approach. beilstein-journals.org This reaction is analogous to the Sandmeyer reaction, where an aryl diazonium salt is treated with fluoroboric acid (HBF₄) or other fluoride (B91410) sources to produce the aryl fluoride. beilstein-journals.org
Halogen exchange, or the Halex reaction, is another important fluorination method, particularly in industrial settings. This involves the displacement of a chlorine or bromine atom with fluoride, typically using a metal fluoride salt like potassium fluoride (KF) at elevated temperatures. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.
More recently, electrophilic and nucleophilic fluorination reagents have gained prominence. Electrophilic fluorinating agents, such as Selectfluor, can directly introduce a fluorine atom onto an electron-rich aromatic ring. nih.gov Conversely, nucleophilic aromatic substitution (SNAr) with a fluoride source can be effective on electron-deficient aromatic rings.
| Fluorination Method | Reagents | Key Features |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | A classic method involving the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. beilstein-journals.org |
| Halogen Exchange | KF, CsF | Displacement of a halogen (typically Cl or Br) with fluoride, often requiring harsh conditions. |
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Direct fluorination of electron-rich aromatic C-H bonds. nih.gov |
| Nucleophilic Fluorination | Metal fluorides (e.g., KF, CsF) | SNAr reaction on electron-deficient aromatic rings. |
Hydroxyl Group Introduction and Manipulation
The hydroxyl group is a key functionality that can significantly influence the biological activity and physical properties of a molecule. Its introduction and manipulation during a synthetic sequence require careful planning.
Direct hydroxylation of an aromatic C-H bond can be achieved using strong oxidizing agents, but this often lacks regioselectivity. A more controlled approach involves the conversion of an aryl halide to a phenol. This can be accomplished through palladium- or copper-catalyzed coupling reactions with a hydroxide (B78521) source, such as potassium hydroxide. beilstein-journals.orgnih.gov These reactions have become increasingly sophisticated, with a wide range of ligands and reaction conditions available to promote the transformation on various substrates. beilstein-journals.org
Another strategy involves the oxidation of an arylboronic acid or ester to the corresponding phenol, often using an oxidant like hydrogen peroxide. This method benefits from the well-established procedures for introducing boronic acids onto aromatic rings.
In a multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters (e.g., acetates or benzoates). The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. For example, a benzyl ether can be cleaved by hydrogenolysis, which is a mild method that is often compatible with other functional groups. organic-chemistry.org
| Protection Strategy | Protecting Group | Introduction Reagents | Deprotection Conditions |
| Ethers | Benzyl (Bn) | Benzyl bromide (BnBr), base | H₂, Pd/C organic-chemistry.org |
| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative cleavage (e.g., DDQ) | |
| Silyl Ethers (e.g., TBS) | TBS-Cl, imidazole | Fluoride source (e.g., TBAF) | |
| Esters | Acetyl (Ac) | Acetic anhydride, base | Basic or acidic hydrolysis |
| Benzoyl (Bz) | Benzoyl chloride, base | Basic or acidic hydrolysis |
The strategic use of protecting groups allows for the synthesis of complex molecules like this compound by ensuring that each functional group is introduced or modified without unintended reactions at other sites in the molecule.
Derivatization Chemistry of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives, including esters, amides, and acyl halides. These transformations are fundamental in modifying the compound's physicochemical properties and for its incorporation into larger, more complex molecules.
One of the most common derivatizations is esterification . The conversion of fluorinated aromatic carboxylic acids to their corresponding esters can be achieved through various methods. A notable approach involves the use of a heterogeneous catalyst, such as UiO-66-NH2, with methanol (B129727) as the methyl source. rsc.org This method has been shown to be effective for a range of fluorinated aromatic acids, offering good catalytic performance and potentially reducing reaction times compared to traditional methods. rsc.org The general scheme for the esterification of this compound is presented below.
General Esterification Reaction:
Reactants: this compound, an alcohol (e.g., methanol, ethanol)
Catalyst: Acid catalyst (e.g., H₂SO₄) or a heterogeneous catalyst
Product: Corresponding ester derivative
Another crucial derivatization is amidation , which involves the formation of an amide bond. The direct amidation of carboxylic acids can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org However, the use of catalysts like titanium tetrafluoride (TiF₄) has been demonstrated to facilitate the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in high yields. rsc.org This method is efficient for producing secondary and tertiary amides. rsc.org
Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety
| Derivative Type | General Reactants | Catalyst/Reagent Example | Potential Product Structure |
|---|---|---|---|
| Ester | Alcohol (R'-OH) | H₂SO₄, UiO-66-NH₂ rsc.org | 3-cyano-2-fluoro-5-hydroxy-benzoyl ester |
| Amide | Amine (R'R''NH) | TiF₄ rsc.org | 3-cyano-2-fluoro-5-hydroxy-benzamide |
The synthesis of acyl fluorides from carboxylic acids has also gained attention due to their unique reactivity. beilstein-journals.org Acyl fluorides can be prepared directly from carboxylic acids using deoxygenative fluorination reagents. beilstein-journals.org These acyl fluorides are versatile intermediates for subsequent acylation reactions. beilstein-journals.org
Stereoselective Synthesis and Chiral Resolution for Related Analogs
While this compound itself is achiral, the synthesis of its chemically relevant analogues often involves the creation of stereogenic centers. The development of stereoselective synthetic methods and efficient chiral resolution techniques is therefore of significant interest.
Stereoselective Synthesis of analogues can be approached through various strategies. One powerful method is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric incorporation of fluorine into organic molecules has been a subject of extensive research. nih.gov Enzymatic approaches also offer a promising avenue for the precise and selective synthesis of fluorinated compounds, enabling control over remote stereocenters. the-innovation.orgthe-innovation.org These enzymatic methods can create chiral fluorinated compounds that could be precursors or analogues of this compound. the-innovation.orgthe-innovation.org
Chiral Resolution is a common technique to separate a racemic mixture of a chiral analogue into its individual enantiomers. wikipedia.org A classical approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid analogue with a chiral resolving agent, such as a chiral amine. wikipedia.org The resulting diastereomers often exhibit different solubilities, allowing for their separation by crystallization. wikipedia.org Another method is the covalent bonding of the racemate to a chiral auxiliary, followed by separation of the diastereomers using chromatography. Dynamic thermodynamic resolution is another advanced technique that has been applied to the deracemization of α-substituted carboxylic acids. rsc.org
Table 2: Methods for Stereoselective Synthesis and Chiral Resolution of Analogues
| Technique | Description | Key Features |
|---|---|---|
| Asymmetric Synthesis | Introduction of a chiral center in a controlled manner using chiral reagents, catalysts, or auxiliaries. nih.govnih.gov | Provides direct access to enantiomerically enriched products. |
| Enzymatic Synthesis | Use of enzymes to catalyze stereoselective transformations, such as the introduction of fluorine. the-innovation.orgthe-innovation.org | High enantioselectivity and mild reaction conditions. the-innovation.orgthe-innovation.org |
| Chiral Resolution via Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization. wikipedia.org | A well-established and widely used method. wikipedia.org |
| Chiral Resolution via Covalent Derivatization | Formation of diastereomeric derivatives with a chiral auxiliary, followed by chromatographic separation. | Applicable to a broad range of compounds. |
| Dynamic Thermodynamic Resolution | A process where one diastereomer is epimerized in situ to the more stable, less soluble diastereomer, allowing for a theoretical yield of up to 100% of a single enantiomer. rsc.org | Can provide high yields of the desired enantiomer. |
Scalability and Green Chemistry Considerations in Synthesis
The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of scalability and the principles of green chemistry. For the synthesis of this compound and its analogues, this involves optimizing reaction conditions, minimizing waste, and utilizing safer reagents and solvents.
Green Chemistry principles are increasingly being integrated into chemical synthesis to reduce environmental impact. In the context of synthesizing benzoic acid derivatives, this can involve employing methodologies that use aqueous environments and ambient temperatures, such as the Schotten-Baumann reaction for benzoylation. brazilianjournals.com.br The use of heterogeneous catalysts, as mentioned in the esterification of fluorinated benzoic acids, is another green aspect, as these catalysts can often be recovered and reused, minimizing waste. rsc.org Solvent selection is also critical; moving towards solvent-free conditions or using more environmentally benign solvents is a key goal. researchgate.net The development of catalytic C–H halogenation reactions that avoid stoichiometric bases and expensive oxidants is another example of a greener approach to synthesizing halogenated benzoic acids. acs.org
Table 3: Green Chemistry Considerations in the Synthesis of Benzoic Acid Derivatives
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Waste Prevention | High-yielding reactions, use of catalytic instead of stoichiometric reagents. |
| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. |
| Use of Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents, such as using water as a solvent where possible. brazilianjournals.com.br |
| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity. |
| Safer Solvents and Auxiliaries | Minimizing the use of organic solvents or replacing them with greener alternatives. researchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. brazilianjournals.com.br |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. rsc.orgrsc.org |
| Design for Degradation | Designing products that will break down into innocuous substances after their use. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |
Spectroscopic and Computational Elucidation of the Molecular Structure and Reactivity of 3 Cyano 2 Fluoro 5 Hydroxy Benzoic Acid
High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, FTIR, Mass Spectrometry)
While a dedicated, comprehensive spectroscopic analysis of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to reveal distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the two aromatic protons and with the fluorine atom. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the cyano group's anisotropic effect would deshield adjacent protons. The hydroxyl and carboxylic acid protons would appear as broad singlets at lower fields, with their exact chemical shifts being concentration and solvent-dependent.
In ¹³C NMR, distinct resonances are anticipated for each of the eight carbon atoms. The quaternary carbons, including those attached to the cyano, fluoro, hydroxyl, and carboxyl groups, would generally exhibit lower intensities. The chemical shifts of the aromatic carbons would be significantly affected by the nature of the attached substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be characterized by several key vibrational modes. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group would likely appear as an intense band around 1700 cm⁻¹. The O-H stretching of the phenolic group is anticipated in the 3200-3600 cm⁻¹ range. The C≡N stretching of the cyano group typically results in a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-F stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. jocpr.comresearchgate.net
Mass Spectrometry: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. vu.edu.au For this compound (C₈H₄FNO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of its exact mass and elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region |
| Hydroxyl Proton | Broad singlet, downfield | |
| Carboxylic Acid Proton | Broad singlet, further downfield | |
| ¹³C NMR | Carbonyl Carbon | ~165-175 ppm |
| Cyano Carbon | ~115-125 ppm | |
| Aromatic Carbons | ~100-160 ppm, influenced by substituents | |
| FTIR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | |
| O-H Stretch (Phenol) | 3200-3600 | |
| C≡N Stretch | 2220-2260 | |
| C-F Stretch | 1000-1400 | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | ~181.02 |
| Key Fragments | [M-H₂O]⁺, [M-CO]⁺, [M-COOH]⁺ |
Crystallographic Analysis of this compound and its Cocrystals
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, insights into its probable solid-state arrangement can be gleaned from the crystal structures of analogous fluorinated and hydroxylated benzoic acids. For example, the crystal structure of 3,4-difluoro-2-hydroxybenzoic acid reveals the formation of inversion dimers through pairs of O-H···O hydrogen bonds, creating R²₂(8) ring motifs. nih.gov These dimers are further connected by C-H···O and C-H···F hydrogen bonds, leading to the formation of sheets. nih.gov
It is highly probable that this compound would also form similar hydrogen-bonded dimers via its carboxylic acid groups in the solid state. The presence of the additional cyano and hydroxyl groups offers further possibilities for intermolecular interactions, such as O-H···N and C-H···O hydrogen bonds, which could lead to more complex three-dimensional networks.
The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a promising avenue for modulating the physicochemical properties of this compound. The hydrogen bonding capabilities of the carboxylic acid, hydroxyl, and cyano groups make this compound an excellent candidate for cocrystallization with other molecules, particularly those containing complementary hydrogen bond donors and acceptors like pyridines or amides. The resulting cocrystals could exhibit altered solubility, stability, and other physical properties.
Conformational Landscape and Intramolecular Hydrogen Bonding Networks
The conformational flexibility of this compound is primarily associated with the orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring and the other substituents. The rotation around the C-C bond connecting the carboxylic group to the ring and the C-O bond of the hydroxyl group gives rise to different conformers.
A significant feature influencing the conformational preference is the potential for intramolecular hydrogen bonding. rsc.org An intramolecular hydrogen bond can form between the hydroxyl group at position 5 and the cyano group at position 3, or between the carboxylic acid proton and the fluorine atom at position 2. The latter interaction, forming a five-membered ring, is a common feature in 2-fluorobenzoic acid derivatives and contributes to the stabilization of a specific conformer. rsc.org
Studies on related molecules, such as 2-fluoro-4-hydroxy benzoic acid, have shown the existence of multiple conformers in the gas phase and in low-temperature matrices, which can be interconverted by selective irradiation. mdpi.com It is plausible that this compound also possesses a complex potential energy surface with several stable conformers separated by relatively low energy barriers. The relative populations of these conformers would be determined by their thermodynamic stabilities, which are a delicate balance of steric and electronic effects, including the formation of intramolecular hydrogen bonds.
Quantum Chemical Computations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO, on the other hand, is likely to be distributed over the electron-deficient regions, particularly the cyano group and the carboxylic acid moiety.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for charge transfer interactions and reactivity in various chemical transformations. nih.gov
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Electron-rich phenyl ring, -OH and -COOH groups | Susceptibility to electrophilic attack |
| LUMO | Electron-deficient -CN and -COOH groups | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | High chemical reactivity and polarizability |
The aromaticity of the benzene ring in this compound can be quantified using various descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of the ring, although the substituents will induce some degree of bond length alternation and electronic perturbation.
Analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can provide valuable insights into the reactive sites of the molecule. nih.gov For this compound, the MEP map is expected to show negative potential (red/yellow regions) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be located around the acidic protons, highlighting them as sites for nucleophilic attack.
Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this compound in different environments, such as in the gas phase or in solution. By simulating the motion of the atoms over time, MD can provide a dynamic picture of the molecule's flexibility and the transitions between different conformers. These simulations can also be used to study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds with solvent molecules or other solute molecules. This information is crucial for understanding the behavior of the compound in realistic chemical systems.
Structure Activity Relationship Sar Investigations of 3 Cyano 2 Fluoro 5 Hydroxy Benzoic Acid and Its Derivatives
Positional and Electronic Effects of Substituents on Bioactivity Profiles
The bioactivity of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is intricately governed by the electronic properties and spatial arrangement of its functional groups: the cyano (-CN), fluoro (-F), hydroxyl (-OH), and carboxylic acid (-COOH) moieties. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the acidity of the carboxylic acid and the phenolic hydroxyl group, which can be crucial for receptor interactions.
The position of these substituents on the benzoic acid scaffold is paramount. For instance, the ortho-fluoro group can engage in hydrogen bonding with adjacent groups and influence the molecule's conformation. The meta-cyano group, with its linear geometry and electron-withdrawing character, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The para-hydroxyl group is a key hydrogen bond donor and acceptor, often essential for anchoring the ligand in a binding pocket.
Studies on related hydroxybenzoic acid derivatives have shown that the introduction of electron-withdrawing groups on the benzene (B151609) ring can enhance biological potency. For example, in the context of SIRT5 inhibitors, fluoro-substitution was found to be beneficial for potency. The replacement of the fluorine with other halogens like chlorine or bromine maintained potency, suggesting that for certain targets, the electronic effect is more critical than the substituent's size. nih.gov
The following table summarizes the key functional groups of this compound and their potential roles in biological interactions.
| Functional Group | Position | Electronic Effect | Potential Biological Interactions |
| Carboxylic Acid | 1 | Electron-withdrawing | Ionic interactions, Hydrogen bonding |
| Fluoro | 2 | Electron-withdrawing | Hydrogen bonding, Dipole-dipole interactions |
| Cyano | 3 | Electron-withdrawing | Hydrogen bond acceptor, Dipole-dipole interactions |
| Hydroxyl | 5 | Electron-donating (resonance), Electron-withdrawing (inductive) | Hydrogen bond donor/acceptor |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies can predict the bioactivity of novel derivatives, thereby prioritizing synthetic efforts.
A typical QSAR study for this class of compounds would involve the generation of a dataset of molecules with varying substituents and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP). nih.gov
For instance, a QSAR model for a series of benzoic acid derivatives might reveal that a higher negative value for the electrostatic potential around the carboxylic acid group and a specific range of hydrophobicity are correlated with increased inhibitory activity. Such models are often developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Advanced machine learning algorithms are also increasingly being employed to handle complex, non-linear relationships. The predictive power of a QSAR model is rigorously validated using internal and external sets of compounds.
While specific QSAR models for this compound are not publicly available, studies on other benzoic acids have demonstrated the utility of this approach. For example, QSAR studies on the toxicity of benzoic acids have shown that descriptors like the partition coefficient (log P) and the electronic parameter pKa are crucial for predicting their effects. nih.gov
Ligand-Based and Structure-Based Design Principles Applied to Benzoic Acid Scaffolds
Drug design strategies can be broadly classified into ligand-based and structure-based approaches. Both are applicable to the development of novel agents from the this compound scaffold.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of known active molecules. nih.gov By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for bioactivity. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor feature for the hydroxyl group, a hydrogen bond acceptor for the cyano group, and a negative ionizable feature for the carboxylic acid.
Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.gov This allows for the rational design of ligands that can fit precisely into the active site of the target. Docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This information can then guide the design of new analogs with improved interactions with key amino acid residues in the binding site. For example, if the binding pocket contains a hydrophobic region, modifications to the benzoic acid scaffold to include lipophilic groups could enhance binding affinity.
Computational and Experimental Approaches to Elucidate Pharmacophore Features
The elucidation of pharmacophore features is a critical step in understanding the SAR of this compound. This is achieved through a combination of computational and experimental methods.
Computational approaches involve the use of software to generate and validate pharmacophore models. ijper.org A common workflow involves aligning a set of active molecules and identifying the common chemical features. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. The generated pharmacophore can then be used to screen virtual libraries of compounds to identify new potential hits. ijper.org
Experimental approaches provide the data necessary to build and validate these computational models. The synthesis of a focused library of derivatives of this compound with systematic modifications to each functional group is a key strategy. The biological activity of these compounds is then determined through in vitro assays. For example, replacing the cyano group with other electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) and observing the effect on activity can help to define the role of this position in the pharmacophore. Similarly, altering the position of the fluoro and hydroxyl groups can provide insights into the spatial requirements of the receptor.
The table below illustrates a hypothetical experimental design to probe the pharmacophoric importance of each substituent.
| Base Compound | Modification | Rationale |
| This compound | Replace -CN with -NO2 | Assess the importance of the cyano group's electronic and steric properties. |
| This compound | Replace -F with -Cl | Evaluate the effect of halogen size and electronegativity at position 2. |
| This compound | Move -OH to position 4 | Determine the positional importance of the hydroxyl group for hydrogen bonding. |
| This compound | Esterify -COOH | Confirm the necessity of the acidic proton for activity. |
Comparative SAR with Other Hydroxybenzoic Acid Derivatives
To gain a broader understanding of the SAR of this compound, it is instructive to compare its properties with those of other hydroxybenzoic acid derivatives. Salicylic acid (2-hydroxybenzoic acid) and its derivatives are a well-studied class of compounds with a wide range of biological activities.
The presence of the cyano and fluoro groups in this compound distinguishes it from simpler hydroxybenzoic acids. These electron-withdrawing substituents are expected to increase the acidity of the carboxylic acid and the phenolic hydroxyl group compared to, for example, 5-hydroxybenzoic acid. This altered acidity can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.
In a study on SIRT5 inhibitors, a series of 2-hydroxybenzoic acid derivatives were investigated. nih.gov The study found that the carboxylic acid and the adjacent hydroxyl group were essential for maintaining activity. Furthermore, the introduction of electron-withdrawing groups on the benzene ring generally led to an enhancement of potency. nih.gov This finding supports the rationale that the cyano and fluoro groups in this compound are likely to contribute positively to its biological activity profile, depending on the specific target.
Comparative analysis of different substitution patterns on the hydroxybenzoic acid scaffold highlights the subtle balance of steric and electronic factors that dictate biological activity. For instance, in some cases, bulky substituents may be detrimental to activity due to steric hindrance, while in others, they may be beneficial by accessing additional binding pockets.
Mechanistic Studies on Biological Target Interactions and Functional Modulations by this compound Scaffolds
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data regarding the specific interactions of the chemical compound "this compound" with the biological targets outlined in the requested article structure.
Extensive searches for this compound, including searches by its chemical name and CAS number (1805636-14-9), did not yield any studies detailing its effects on hydrolases, transferases, kinases, HDACs, HIV-1 RT, Pks13, or Cyclooxygenase-2. Furthermore, no records of its in vitro cellular or molecular activity profiling were found.
The information available is limited to chemical supplier listings and general data on related but structurally distinct benzoic acid derivatives. This indicates that the biological and mechanistic studies necessary to generate the requested content have likely not been conducted or, if they have, are not published in accessible scientific literature.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Mechanistic Studies on Biological Target Interactions and Functional Modulations by this compound Scaffolds" as per the specified outline, due to the absence of the required foundational research findings.
Mechanistic Studies on Biological Target Interactions and Functional Modulations by 3 Cyano 2 Fluoro 5 Hydroxy Benzoic Acid Scaffolds
Future Research Directions and Unexplored Avenues for 3 Cyano 2 Fluoro 5 Hydroxy Benzoic Acid
Rational Design of Novel Analogues with Enhanced Selectivity and Potency
The strategic placement of cyano, fluoro, and hydroxyl groups on the benzoic acid scaffold of 3-cyano-2-fluoro-5-hydroxy-benzoic acid offers a versatile platform for the rational design of novel analogues with tailored biological activities. The principles of medicinal chemistry can guide the systematic modification of this core structure to enhance potency and selectivity for specific biological targets.
Future research could focus on:
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the core molecule will be crucial. Modifications could include altering the position of the substituents, introducing alternative functional groups, and extending the scaffold. For instance, the hydroxyl group can be alkylated or acylated to modulate lipophilicity and hydrogen bonding capacity. The cyano group could be hydrolyzed to an amide or a carboxylic acid, or converted to a tetrazole ring, to explore different interactions with target proteins.
Target-Specific Design: Given that substituted benzoic acids are known to interact with a variety of enzymes and receptors, analogues of this compound could be designed as specific inhibitors or modulators. For example, fluorinated benzoic acid derivatives have been explored for their selectivity towards certain protein kinases. mq.edu.au By leveraging computational modeling and structural biology, analogues can be designed to fit precisely into the binding sites of targets implicated in diseases such as cancer or inflammation.
Table 1: Potential Modifications and Their Rationale
| Functional Group | Potential Modification | Rationale for Enhanced Activity |
|---|---|---|
| Hydroxyl (-OH) | Etherification, Esterification | Improved membrane permeability, altered hydrogen bonding |
| Cyano (-CN) | Hydrolysis to Amide/Carboxylic Acid | Introduction of new hydrogen bond donors/acceptors |
| Fluoro (-F) | Positional Isomerization | Modulation of pKa and electronic properties |
| Carboxylic Acid (-COOH) | Esterification, Amidation | Prodrug strategies, altered pharmacokinetic properties |
Multi-Targeting Approaches with Polyfunctional Benzoic Acid Derivatives
The complexity of many diseases, such as cancer, often necessitates therapeutic strategies that can modulate multiple biological pathways simultaneously. The substituted benzoic acid framework is well-suited for the development of multi-target agents.
A promising direction for this compound is its use as a scaffold for developing dual or poly-pharmacological agents. Research has shown that a 2,5-substituted benzoic acid scaffold can be designed to bind with equipotent affinity to multiple anti-apoptotic proteins, such as Mcl-1 and Bfl-1. nih.govfigshare.com This suggests that with appropriate structural modifications, analogues of this compound could be engineered to target multiple proteins involved in a single disease pathway or in comorbid conditions.
Future work in this area could involve:
Fragment-Based Linking: Combining the this compound core with other pharmacophores known to bind to different targets.
Privileged Scaffold Hopping: Utilizing the benzoic acid core as a "privileged scaffold" that can be decorated with different functionalities to achieve affinity for multiple, unrelated targets.
Development of Advanced Probes for Biochemical Pathway Elucidation
Understanding the intricate network of biochemical pathways is fundamental to drug discovery and diagnostics. Chemical probes are indispensable tools in this endeavor. The functional groups of this compound make it an attractive candidate for the development of such probes.
The hydroxyl and carboxylic acid moieties can be readily functionalized with reporter groups, such as fluorophores or affinity tags (e.g., biotin), without significantly altering the core structure's binding properties. The cyano group can also be a site for bioorthogonal reactions.
Potential applications include:
Fluorescent Probes: By attaching a fluorescent dye, researchers can visualize the localization of the molecule within cells and tissues, providing insights into its mechanism of action and potential off-target effects.
Affinity-Based Probes: Immobilizing the molecule on a solid support could enable the identification of its binding partners from cell lysates, a crucial step in target deconvolution.
Integration with Systems Biology and Cheminformatics for Comprehensive Analysis
The fields of systems biology and cheminformatics offer powerful computational tools to predict and analyze the biological effects of small molecules. nih.govresearchgate.net For a relatively unexplored compound like this compound, these approaches can accelerate its development and reduce the reliance on costly and time-consuming experimental screening.
Future research should leverage these computational methods to:
Predict Biological Targets: In silico screening of this compound against large databases of protein structures can identify potential biological targets.
ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, guiding the design of molecules with better drug-like properties.
Pathway Analysis: By integrating predicted target information with known biological pathways, systems biology models can help to understand the compound's potential effects on cellular networks.
Table 2: Computational Approaches for a Comprehensive Analysis
| Computational Approach | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Virtual screening against protein libraries | Identification of potential biological targets |
| QSAR Modeling | Predicting activity based on structure | Guidance for rational analogue design |
| Molecular Dynamics | Simulating protein-ligand interactions | Understanding binding stability and kinetics |
| ADMET Prediction | In silico property profiling | Early assessment of drug-likeness |
| Systems Biology Modeling | Pathway and network analysis | Prediction of systemic biological effects |
Exploration in Materials Science and Industrial Applications (e.g., liquid crystals as building blocks)
The unique electronic and structural properties imparted by the fluorine and cyano substituents suggest that this compound could have applications beyond the biomedical field, particularly in materials science.
One of the most promising areas is in the development of liquid crystals. Fluorinated compounds are widely used in liquid crystal displays due to their influence on properties such as dielectric anisotropy and viscosity. researchgate.netrsc.org The presence of both a polar cyano group and a fluorine atom in this compound makes it an interesting building block for novel liquid crystalline materials.
Further research could explore:
Synthesis of Mesogens: Incorporating the this compound core into larger molecules with mesogenic (liquid crystal-forming) properties.
Polymer Chemistry: Using the compound as a monomer for the synthesis of specialty polymers with unique thermal or optical properties.
Organic Electronics: Investigating the potential of its derivatives in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells, where fluorinated and cyano-substituted aromatics can play a role in tuning electronic properties.
In addition to these high-tech applications, the general class of benzoic acid derivatives finds use as precursors in the synthesis of agrochemicals, dyes, and other industrial chemicals. researchgate.netannexechem.com The specific reactivity of this compound could be harnessed for the synthesis of a wide range of fine chemicals.
Q & A
Q. What are the optimal synthetic routes for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid, considering regioselective functionalization?
- Methodological Answer : A plausible route involves sequential functionalization of a benzoic acid precursor. For example, fluorination at position 2 can be achieved using diethylaminosulfur trifluoride (DAST), followed by cyano group introduction at position 3 via nucleophilic substitution or nitrile coupling. The hydroxyl group at position 5 may require protection (e.g., as a methoxy group) during synthesis, with final deprotection using trifluoroacetic acid (TFA) or boron tribromide (BBr₃) . Comparative studies on fluorinated intermediates (e.g., 3-Fluoro-4-hydroxybenzaldehyde) suggest that regioselectivity can be controlled by steric and electronic directing effects .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR for proton environments (e.g., hydroxyl and aromatic protons), ¹⁹F NMR for fluorine substituent confirmation, and ¹³C NMR for carbon backbone analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : To verify molecular weight and purity (>97% by HPLC) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -CN at ~2240 cm⁻¹, -COOH at ~1700 cm⁻¹).
- Elemental Analysis : Validates stoichiometry for C, H, N, and F .
Q. How does the solubility profile of this compound in organic solvents influence reaction design?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and moderately soluble in ethanol or methanol, based on analogs like 3-Chloro-5-(trifluoromethyl)benzoic acid . Solubility tests should precede reaction design to optimize solvent selection. For aqueous-phase studies, adjust pH to deprotonate the carboxylic acid group (pKa ~2-3) and enhance solubility .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Separate from oxidizers and strong bases to prevent hazardous reactions .
- Waste Disposal : Classify as halogenated organic waste and dispose via certified facilities .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices (for nucleophilic/electrophilic sites), and electrostatic potential maps . Basis sets like 6-311++G(d,p) are recommended for halogenated systems. Computational studies on analogous fluorinated benzoic acids show strong agreement with experimental dipole moments and acidity constants .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Use LC-MS to rule out impurities (e.g., residual solvents or byproducts) that may skew bioassays .
- Structural Confirmation : Compare ¹⁹F NMR shifts with reference standards to ensure correct substitution patterns.
- Solvent Effects : Test bioactivity in multiple solvents (e.g., DMSO vs. saline) to account for solubility-driven artifacts .
- Meta-Analysis : Correlate substituent electronic effects (e.g., -CN electron-withdrawing nature) with activity trends in microbial or enzymatic assays .
Q. How to develop a robust HPLC method for quantifying this compound in complex matrices?
- Methodological Answer :
- Column : C18 reversed-phase (e.g., 150 mm × 4.6 mm, 5 μm).
- Mobile Phase : Gradient of acetonitrile/water with 0.1% TFA (pH 2.5) to enhance peak resolution.
- Detection : UV at 254 nm (aromatic absorption) or 210 nm (carboxylic acid).
- Validation : Follow ICH guidelines for linearity (R² >0.999), precision (%RSD <2%), and limit of detection (LOD <0.1 μg/mL) .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) and monitor degradation via LC-MS. The fluorine atom at position 2 likely enhances stability against hydrolysis, while the hydroxyl group at position 5 may participate in intramolecular hydrogen bonding with the carboxylic acid, reducing susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
